molecular formula C25H20FN3O5 B2691524 Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879623-84-4

Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2691524
CAS No.: 879623-84-4
M. Wt: 461.449
InChI Key: YKAMVSIMXPPYMV-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. Its structure includes a 4-fluorobenzyl substituent at position 1, a methyl ester at position 3', and a methyl group at position 7'.

Properties

IUPAC Name

methyl 2-amino-1'-[(4-fluorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)16-5-3-4-6-17(16)29(24(25)32)12-14-7-9-15(26)10-8-14/h3-11H,12,27H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAMVSIMXPPYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological systems, particularly in cancer treatment and other pharmacological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that includes an indoline and pyrano-pyridine moiety. Its molecular formula is C₁₈H₁₈F N₃O₄, indicating the presence of fluorine and multiple functional groups that may contribute to its biological activity.

Anti-Cancer Properties

Recent studies have investigated the anti-cancer potential of this compound against various human cancer cell lines. The following table summarizes the findings from different studies:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa8.7 ± 1.3Induction of apoptosis; G2/M phase arrest
MCF-74.375 - 5.014Tubulin polymerization inhibition
HCT116Not specifiedAnti-proliferative effects
A431Not specifiedPotential disruption of microtubule dynamics

The compound demonstrated significant anti-proliferative activity against HeLa cells with an IC50 value of 8.7 µM, indicating its potential as an anti-cancer agent. The mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis in a dose-dependent manner, as confirmed by molecular docking studies suggesting binding to colchicine sites on microtubules.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : It triggers programmed cell death pathways in cancer cells, which is crucial for eliminating malignant cells.
  • Tubulin Inhibition : By disrupting microtubule dynamics, it interferes with mitotic processes in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on MCF-7 Cells : A study evaluated various spirocyclic compounds and found that those with structural similarities to methyl 2'-amino derivatives exhibited promising anti-proliferative effects comparable to established chemotherapeutics like 5-fluorouracil .
  • HeLa Cell Studies : Research indicated that compounds with similar structural motifs significantly inhibited HeLa cell growth through apoptosis induction and cell cycle modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several spiroindole-pyridine derivatives, differing primarily in substituents and ester groups. A detailed comparison is outlined below:

Compound Name Substituents Molecular Formula Key Structural Differences Hypothesized Impact
Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate 1: 4-fluorobenzyl; 3': methyl ester; 7': methyl C₂₆H₂₃FN₃O₅ Fluorine at 4-position of benzyl; methyl ester at 3' Enhanced lipophilicity and metabolic stability due to fluorine; ester hydrolysis resistance
Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate 1: 2-methylpropyl; 3': methyl ester; 7': methyl C₂₅H₂₈N₃O₅ 2-methylpropyl (branched alkyl) instead of 4-fluorobenzyl Reduced aromatic interactions; increased steric bulk may lower target affinity
Ethyl 1'-allyl-2-amino-1',3'-dihydro-2',5-dioxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indole]-3-carboxylate 1': allyl; 3: ethyl ester; chromene core instead of pyrano[3,2-c]pyridine C₂₅H₂₀N₂O₆ Allyl substituent; ethyl ester; chromene moiety replaces pyridine Increased electron-richness (allyl); altered pharmacokinetics due to ester chain length

Bioactivity Implications

  • Cancer Therapy : Fluorinated spiro compounds may act as ferroptosis inducers (FINs), leveraging the 4-fluorobenzyl group to enhance redox activity and selectivity for cancer cells .
  • Antimicrobial Activity : The spiro core’s rigidity could inhibit bacterial enzymes, with fluorine improving membrane penetration .

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